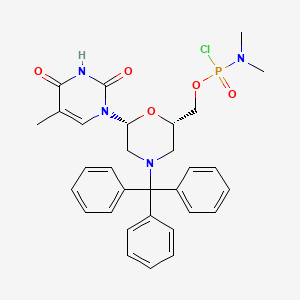![molecular formula C₁₇H₂₇NO₇ B1145099 1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-proline CAS No. 173966-36-4](/img/no-structure.png)
1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-proline is a useful research compound. Its molecular formula is C₁₇H₂₇NO₇ and its molecular weight is 357.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the protection of the fructose moiety, followed by the coupling of the protected fructose with L-proline. The final step involves the deprotection of the fructose moiety to obtain the target compound.", "Starting Materials": [ "D-fructose", "L-proline", "Isopropylidene chloride", "Sodium methoxide", "Hydrochloric acid", "Methanol", "Diethyl ether", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Protection of fructose: D-fructose is treated with isopropylidene chloride in the presence of sodium methoxide to form 1,2-O-isopropylidene-D-fructose.", "Coupling of protected fructose with L-proline: 1,2-O-isopropylidene-D-fructose is reacted with L-proline in the presence of hydrochloric acid to form the protected target compound.", "Deprotection of fructose: The protected target compound is treated with methanol and diethyl ether in the presence of sodium bicarbonate and sodium chloride to remove the isopropylidene protecting group and obtain the final product." ] } | |
CAS番号 |
173966-36-4 |
分子式 |
C₁₇H₂₇NO₇ |
分子量 |
357.4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(6-Amino-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol 4-methylbenzenesulfonate](/img/structure/B1145027.png)
![[4,5,6-Triacetyloxy-2-(bromomethyl)oxan-3-yl] acetate](/img/structure/B1145030.png)
![3-Hydroxy-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone](/img/structure/B1145035.png)
